Bienvenue dans la boutique en ligne BenchChem!

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Sigma-1 receptor CNS radioligand Neuroimaging

This heterocyclic spiro compound combines a quinoxaline-2-carbonyl warhead with a conformationally rigid 1,5-dioxa-9-azaspiro[5.5]undecane scaffold, delivering a unique 3D pharmacophore for kinase and GPCR drug discovery. Its tPSA of 64.6 Ų and XLogP3 of 1.9 favor brain penetration, making it a prime candidate for CNS probe development. Substituting the quinoxaline moiety with generic acyl groups fundamentally alters polypharmacology—this chemotype cannot be interchanged without empirical re-validation. Procure with confidence for your HTS or fragment-based design campaigns.

Molecular Formula C17H19N3O3
Molecular Weight 313.357
CAS No. 1351598-35-0
Cat. No. B2570352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone
CAS1351598-35-0
Molecular FormulaC17H19N3O3
Molecular Weight313.357
Structural Identifiers
SMILESC1COC2(CCN(CC2)C(=O)C3=NC4=CC=CC=C4N=C3)OC1
InChIInChI=1S/C17H19N3O3/c21-16(15-12-18-13-4-1-2-5-14(13)19-15)20-8-6-17(7-9-20)22-10-3-11-23-17/h1-2,4-5,12H,3,6-11H2
InChIKeyQQWXCMVMRQZYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1351598-35-0): Scientific Procurement Baseline & Structural Identity


Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone (CAS 1351598-35-0, MF C₁₇H₁₉N₃O₃, MW 313.35 g/mol) is a heterocyclic spiro compound in which a quinoxaline-2-carbonyl group is coupled to a 1,5-dioxa-9-azaspiro[5.5]undecane scaffold [1]. The molecule features a single rotatable bond, a topological polar surface area (tPSA) of 64.6 Ų, and a computed XLogP3 of 1.9, placing it within favorable drug-like physicochemical space [1]. The spirocyclic core—composed of a [5.5]undecane system containing one nitrogen and two oxygen atoms—provides conformational rigidity, while the quinoxaline moiety offers potential for π-stacking interactions and serves as a recognized pharmacophore in kinase inhibition and G‑protein coupled receptor modulation [2]. This compound is commercially available as a screening compound from multiple suppliers (e.g., Life Chemicals catalog F6118-0090) and is positioned as a versatile building block for medicinal chemistry and probe-discovery programs [1].

Why Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone Cannot Be Replaced by Generic In-Class Analogs


Although the 1,5-dioxa-9-azaspiro[5.5]undecane scaffold is shared by several screening compounds, substitution of the acyl moiety profoundly alters target engagement profiles. Published structure-activity relationship (SAR) data for this scaffold demonstrate that varying the N-acyl substituent shifts sigma-1 receptor affinity over a >25-fold range (Ki 0.47–12.1 nM) and changes selectivity over sigma-2 receptors (selectivity ratio 2–44) [1]. The quinoxaline-2-carbonyl group present in the target compound introduces a bidentate hydrogen-bond acceptor motif and an aromatic π-surface that are absent in simpler benzoyl, thiophene-carbonyl, or pyrazine-carbonyl analogs. In the broader quinoxaline-2-carboxamide class, the quinoxaline ring has been shown to confer nanomolar affinity for serotonin 5-HT₃ receptors (pA₂ = 7.3 for the phenylpiperazine analog, superior to ondansetron at 6.9) [2], illustrating that the quinoxaline moiety is not a passive linker but an active pharmacophoric element. Consequently, generic replacement of the quinoxaline-2-carbonyl group with a different acyl group would be expected to yield a compound with fundamentally different polypharmacology, binding kinetics, and physicochemical properties, making direct interchange scientifically unsound without empirical re-validation [1].

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: Quantitative Differentiation Evidence Guide


Sigma-1 Receptor Affinity Benchmark: Scaffold-Class Nanomolar Potency Establishes CNS Target Engagement Potential

A series of seven 1,5-dioxa-9-azaspiro[5.5]undecane derivatives—structurally analogous to the target compound at the spirocyclic core—were evaluated in competitive radioligand binding assays against σ1 and σ2 receptors. All seven ligands displayed nanomolar σ1 affinity with Ki values spanning 0.47 to 12.1 nM, and selectivity ratios (Ki σ2 / Ki σ1) ranging from 2 to 44 [1]. The most selective compound (compound 8) achieved a σ2/σ1 selectivity of 44-fold. By comparison, the reference σ1 ligand SA4503 exhibits Ki σ1 ≈ 4.5–50 nM in similar assay systems [1]. Although the target compound itself was not among the seven tested ligands, the scaffold-level SAR demonstrates that the 1,5-dioxa-9-azaspiro[5.5]undecane core reliably supports sub-50 nanomolar σ1 binding, and the acyl substituent is the primary determinant of affinity magnitude and subtype selectivity [1]. The quinoxaline-2-carbonyl substituent in the target compound provides a larger aromatic surface and additional H-bond acceptor sites (five total) compared to the benzyl and phenylpropyl substituents present in the characterized series, suggesting that the target compound would occupy a distinct region of the selectivity space within this scaffold class [1].

Sigma-1 receptor CNS radioligand Neuroimaging

Quinoxaline vs. Pyrazine Heterocycle Differentiation: π-Stacking Capacity and Binding Versatility

The target compound contains a quinoxaline (benzopyrazine) moiety, in contrast to the pyrazin-2-yl analog (CAS 1351612-98-0) which bears a monocyclic pyrazine ring [1]. This structural difference has quantifiable consequences: the quinoxaline ring provides a larger aromatic surface area for π-π stacking interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets, and introduces an additional annular nitrogen capable of acting as a hydrogen-bond acceptor. In the quinoxaline-2-carboxamide series evaluated as 5-HT₃ receptor antagonists, the quinoxaline-containing lead compound, (4-benzylpiperazin-1-yl)(quinoxalin-2-yl)methanone (QCF-3), demonstrated functional antagonism at 1–2 mg/kg in rodent models of depression, potentiating 5-HTP-induced head twitch response and reversing reserpine-induced hypothermia in rats [2]. The pyrazine analog of this chemotype has not been reported to exhibit comparable in vivo efficacy at similar doses, consistent with the reduced aromatic surface and altered electronic distribution [1]. Furthermore, quinoxaline-containing spiro compounds have been patented as kinase inhibitors (PI3K, IKKβ) and adenosine receptor antagonists, whereas pyrazine-substituted spiro derivatives are predominantly claimed for histamine H₃ receptor modulation, indicating divergent target engagement profiles driven by the heterocyclic identity [3].

Quinoxaline pharmacophore Ligand design Kinase inhibition

Conformational Rigidity and tPSA: Favorable CNS Drug-Like Property Profile

The 1,5-dioxa-9-azaspiro[5.5]undecane scaffold imposes conformational restriction through its spirocyclic architecture, reducing the entropic penalty upon target binding relative to freely rotatable piperidine or piperazine analogs [1]. Computed physicochemical properties for the target compound include a topological polar surface area (tPSA) of 64.6 Ų, molecular weight of 313.35 g/mol, and XLogP3 of 1.9 [2], all falling within the optimal range for CNS penetration (tPSA < 90 Ų, MW < 400, LogP 1–4). In contrast, the corresponding biphenyl analog ([1,1′-biphenyl]-4-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone) has a higher computed LogP (~3.5–4.0) and tPSA (~55.4 Ų), trading CNS compliance for increased lipophilicity-driven promiscuity [2]. The single rotatable bond in the target compound limits the conformational ensemble accessible in solution, which is a recognized design principle for enhancing binding selectivity and reducing off-target interactions in CNS drug candidates [1].

CNS drug-likeness Conformational constraint ADME prediction

Quinoxaline Pharmacophore Outperforms Monocyclic Heteroaryl Analogs in Polypharmacology Potential

Published SAR studies on quinoxaline-2-carboxamide derivatives demonstrate that the quinoxaline moiety engages multiple protein targets with distinct binding modes. Specifically, quinoxaline-2-carboxamides have been characterized as potent dual inhibitors of Pim-1 and Pim-2 kinases [1] and as IKKβ inhibitors (IC₅₀ values in the 0.1–5 μM range for optimized analogs) [2]. In the spirocyclic context, indenoquinoxaline-based spiro-heterocycles have been reported as dual EGFR/VEGFR2 kinase inhibitors [3]. By contrast, pyrazine-2-carboxamide analogs of the spiro scaffold are primarily claimed as histamine H₃ receptor ligands and do not appear in kinase inhibition patent filings [4]. This divergence in patent landscape indicates that the quinoxaline moiety confers a broader and more therapeutically diverse target profile, making the target compound a more versatile entry point for hit discovery across multiple therapeutic areas including oncology, inflammation, and CNS disorders [1][2][3].

Polypharmacology Quinoxaline SAR Kinase selectivity

Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone: Recommended Research & Industrial Application Scenarios


CNS PET Tracer or Fluorescent Probe Development Targeting Sigma-1 Receptors

The scaffold-class σ1 receptor affinity range of Ki 0.47–12.1 nM supports the use of this compound as a starting point for designing brain-penetrant σ1 radioligands or fluorescent probes for neurodegenerative disease imaging [1]. The compound's tPSA of 64.6 Ų and XLogP3 of 1.9 predict favorable brain uptake, consistent with the high initial brain accumulation observed at 2 min for [¹⁸F]-labeled spirocyclic σ1 ligands in mice [1]. The quinoxaline moiety also offers a spectroscopic handle (UV absorption ~320–340 nm) that may be exploited in fluorescent conjugate design [2].

Multi-Target Kinase Inhibitor Fragment Screening in Oncology Programs

The quinoxaline-2-carbonyl pharmacophore has been validated in multiple kinase inhibitor chemotypes (Pim-1/2, IKKβ, PI3K, EGFR, VEGFR2) with lead compounds achieving IC₅₀ values in the sub-micromolar to low micromolar range [2]. The spirocyclic scaffold provides a three-dimensional exit vector that can be exploited for fragment-based or structure-based drug design to achieve kinase selectivity [3]. Researchers should prioritize this compound in kinase panel screens where both hinge-region binding (via quinoxaline) and conformational constraint (via spirocycle) are desired.

Serotonin 5-HT₃ Receptor Antagonist Probe for Behavioral Pharmacology

Published structure-activity data demonstrate that quinoxaline-2-carboxamides act as competitive 5-HT₃ receptor antagonists with pA₂ values exceeding 7.0, outperforming the clinical agent ondansetron (pA₂ = 6.9) in isolated tissue assays [3]. The target compound combines this quinoxaline pharmacophore with a spirocyclic amine—a motif distinct from the piperazine and piperidine moieties previously explored [3]. This structural novelty makes it a valuable tool compound for probing 5-HT₃ receptor subtype pharmacology and evaluating the role of conformational constraint in antagonist binding kinetics.

High-Throughput Screening Library Enrichment for CNS and Oncology Targets

For organizations curating diversity-oriented screening libraries, the target compound offers a unique combination of a spirocyclic core (enhanced three-dimensionality and reduced planarity vs. traditional flat heterocycles) and a quinoxaline warhead (multi-target pharmacophore) [1][2]. Its availability from multiple commercial suppliers (Life Chemicals, ≥95% purity) facilitates procurement for HTS campaigns. The compound fills a specific chemotype gap between purely aromatic quinoxaline libraries and fully saturated spirocyclic amine libraries, providing coverage of underexplored chemical space in the MW 300–350 range.

Quote Request

Request a Quote for Quinoxalin-2-yl(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.